molecular formula C10H7Br B8269670 2-Bromonaphthalene-1,3,4,5,6,7,8-D7

2-Bromonaphthalene-1,3,4,5,6,7,8-D7

Cat. No.: B8269670
M. Wt: 214.11 g/mol
InChI Key: APSMUYYLXZULMS-GSNKEKJESA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromonaphthalene-1,3,4,5,6,7,8-D7 typically involves the bromination of deuterated naphthalene. The reaction conditions often include the use of bromine in the presence of a solvent like acetonitrile, with the reaction temperature maintained below 40°C . The mixture is then heated to 60-70°C for further reaction .

Industrial Production Methods

Industrial production of this compound involves large-scale bromination processes, where deuterated naphthalene is reacted with bromine under controlled conditions to ensure high yield and purity. The product is then purified through crystallization and filtration techniques .

Chemical Reactions Analysis

Types of Reactions

2-Bromonaphthalene-1,3,4,5,6,7,8-D7 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various biaryl compounds, which are valuable intermediates in organic synthesis and pharmaceutical development .

Scientific Research Applications

2-Bromonaphthalene-1,3,4,5,6,7,8-D7 is widely used in scientific research due to its deuterium labeling, which allows for:

Mechanism of Action

The mechanism of action of 2-Bromonaphthalene-1,3,4,5,6,7,8-D7 involves its interaction with molecular targets through its bromine and deuterium atoms. The deuterium atoms provide stability and allow for precise tracking in metabolic studies, while the bromine atom facilitates various chemical reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromonaphthalene-1,3,4,5,6,7,8-D7 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise tracking in various analytical applications. This makes it particularly valuable in metabolic studies and NMR spectroscopy .

Properties

IUPAC Name

2-bromo-1,3,4,5,6,7,8-heptadeuterionaphthalene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7Br/c11-10-6-5-8-3-1-2-4-9(8)7-10/h1-7H/i1D,2D,3D,4D,5D,6D,7D
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APSMUYYLXZULMS-GSNKEKJESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C2C(=C(C(=C(C2=C1[2H])[2H])[2H])Br)[2H])[2H])[2H]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7Br
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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